molecular formula C60H86N16O13 B193263 Buserelin CAS No. 57982-77-1

Buserelin

Cat. No. B193263
CAS RN: 57982-77-1
M. Wt: 1239.4 g/mol
InChI Key: CUWODFFVMXJOKD-UVLQAERKSA-N
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Description

Buserelin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist . It is primarily used in the treatment of prostate cancer and endometriosis . It is also used for other indications such as the treatment of premenopausal breast cancer, uterine fibroids, and early puberty, in assisted reproduction for female infertility, and as a part of transgender hormone therapy .


Molecular Structure Analysis

Buserelin has a complex molecular structure with the chemical formula C60H86N16O13 . Its molecular weight is approximately 1239.447 g/mol .


Chemical Reactions Analysis

Buserelin undergoes major degradation pathways including deamidation, disulfide bond cleavage, ether cleavage, peptide bond hydrolysis, and oxidation . The degradation of Buserelin is different from small molecules .


Physical And Chemical Properties Analysis

Buserelin has a molar mass of 1239.447 g/mol and a chemical formula of C60H86N16O13 . It is a small molecule and is part of the GnRH analogue; GnRH agonist; Antigonadotropin drug class .

Scientific Research Applications

1. Buserelin in Cancer Therapy

  • Anti-cancer Prodrugs : Buserelin trisphenylmethanol derivatives have been developed as anti-cancer prodrugs, showing promise in inhibiting cell proliferation in various cancer cell lines (Beni, Boadi, & Antwi, 2019).

2. Buserelin in Assisted Reproductive Technology

  • Uterine Receptivity : Buserelin, as a gonadotropin-releasing hormone agonist, does not negatively impact uterine receptivity, suggesting its suitability as an oocyte maturation trigger in treatments like IVF (Ezoe et al., 2019).

3. Buserelin in Animal Reproduction

  • Ovulation Induction in Rabbits : Buserelin has been successfully used for ovulation induction in rabbit does, with potential application in other species as well (Quintela et al., 2004).

4. Buserelin in Gonadal Research

  • Apoptosis Induction in Testicular Tissue : Research has shown that buserelin can induce apoptosis in testicular tissue, providing insights into its direct gonadal actions (Peirouvi & Salami, 2010).

5. Buserelin in Endocrinology

  • Effects on Testicular Blood Flow : Buserelin administration in rams showed significant changes in testicular blood flow and plasma concentrations of testosterone and estradiol, which could influence testicular function (El-Shalofy & Hedia, 2021).

6. Buserelin in Pharmacology

  • Electrochemical Sensor Development : A study developed an electrochemical sensor based on a carbon paste electrode for the determination of buserelin, highlighting its pharmaceutical analysis applications (Fallah et al., 2020).

7. Buserelin in Other Therapeutic Areas

  • Treatment of Hirsutism : Buserelin has been evaluated for treating hirsutism, showing effectiveness in reducing gonadal steroid secretion and hair growth in hirsute women (Bertoli et al., 2009).

Safety And Hazards

Buserelin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, medical attention should be sought .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H86N16O13/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65)/t40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWODFFVMXJOKD-UVLQAERKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H86N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68630-75-1 (acetate salt)
Record name Buserelin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301024155
Record name Buserelin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Buserelin stimulates the pituitary gland's gonadotrophin-releasing hormone receptor (GnRHR). Buserelin desensitizes the GnRH receptor, reducing the amount of gonadotropin. In males, this results in a reduction in the synthesis and release of testosterone. In females, estrogen secretion is inhibited. While initially, there is a rise in FSH and LH levels, chronic administration of Buserelin results in a sustained suppression of these hormones.
Record name Buserelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06719
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Buserelin

CAS RN

57982-77-1
Record name Buserelin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buserelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06719
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Buserelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buserelin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.493
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Record name BUSERELIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25,800
Citations
RN Brogden, MMT Buckley, A Ward - Drugs, 1990 - Springer
… Extensive studies have proven the value of buserelin in … after buserelin-induced involution of the lesions. In patients with uterine leiomyoma, preliminary data suggest that buserelin may …
Number of citations: 77 link.springer.com
JGM Klijn, LVAM Beex, L Mauriac… - Journal of the …, 2000 - academic.oup.com
… breast cancer were randomly assigned to treatment with buserelin, tamoxifen, or both. Patients with … treatment with buserelin and tamoxifen was superior to treatment with buserelin or …
Number of citations: 317 academic.oup.com
JM Kuhn, T Billebaud, H Navratil… - … England Journal of …, 1989 - Mass Medical Soc
… buserelin (500 μg daily subcutaneously) and nilutamide (300 mg daily by mouth); group 2 included 19 men treated with buserelin … consequences of the buserelin-induced transient rise …
Number of citations: 249 www.nejm.org
GE Mann, GE Lamming, MD Fray - Animal Reproduction Science, 1995 - Elsevier
… However, no significant effect of buserelin treatment on plasma progesterone concentration … mechanism at this time, we suggest that buserelin is acting to reduce the strength of the …
Number of citations: 231 www.sciencedirect.com
AJ Rutherford, RJ Subak-Sharpe, KJ Dawson… - Br Med J (Clin Res …, 1988 - bmj.com
… cycles of treatment with buserelin and human menopausal … hyperstimulation in the women receiving buserelin and 103 (31… recovered was significantly higher with buserelin (9·5 (SD 4·5…
Number of citations: 193 www.bmj.com
JR Chenault, DD Kratzer, RA Rzepkowski… - Theriogenology, 1990 - Elsevier
This study was conducted to describe the changes in serum LH and FSH concentrations in Holstein heifers following intramuscular (im) injection of various dosages of fertirelin acetate …
Number of citations: 220 www.sciencedirect.com
P Humaidan, H Ejdrup Bredkjær, L Bungum… - Human …, 2005 - academic.oup.com
BACKGROUND: We aimed to determine the efficacy of ovarian hyperstimulation protocols employing a GnRH antagonist to prevent a premature LH rise allowing final oocyte maturation …
Number of citations: 553 academic.oup.com
SB Drew, AR Peters - The Veterinary Record, 1994 - europepmc.org
… the effect of buserelin on the fertility of dairy cows. In the first, 10 micrograms of buserelin was … In the third study the cows were injected with buserelin either eight days or 10 days after …
Number of citations: 80 europepmc.org
JGM Klijn, FH De Jong - The Lancet, 1982 - Elsevier
Four premenopausal women with metastatic breast cancer were treated with a potent luteinising-hormone-releasing-hormone (LHRH) analogue as a single first-line agent. Buserelin (6-…
Number of citations: 195 www.sciencedirect.com
C Albano, RE Felberbaum, J Smitz… - Human …, 2000 - academic.oup.com
… in the buserelin group (P … buserelin group than in the cetrorelix group (P = 0.02) and the mean serum oestradiol concentration was significantly higher in patients who received buserelin …
Number of citations: 442 academic.oup.com

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